2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide
Description
2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide is a synthetic compound featuring a piperidine core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and an N-phenylacetamide moiety at the 2-position. Its design shares similarities with other piperidine- and acetamide-containing compounds, which are often explored for receptor modulation (e.g., muscarinic, opioid, or enzyme inhibition) .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNJWNMHANVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the N-Phenylacetamide Moiety: The final step involves the acylation of the piperidine ring with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Acetamide Motifs
Table 1: Structural and Functional Comparison of Key Analogues
Pharmacological and Functional Insights
Receptor Selectivity and Potency
- Muscarinic Antagonists (e.g., Compound A): The introduction of bulky groups like 3,3-difluorocyclopentyl and aminopyridinylmethyl enhances M3 receptor selectivity (Ki = 1.5 nM) while minimizing M2 binding (Ki = 540 nM). This contrasts with the unsubstituted piperidine in the target compound, which may lack such specificity .
- Opioid Analogues (e.g., Acetylfentanyl derivatives) : Phenethyl-piperidine substitutions correlate with µ-opioid receptor affinity. The absence of this group in the target compound suggests divergent therapeutic applications .
Enzyme Inhibition
- SIRT2 Inhibitors : Replacement of the sulfonyl-piperidine group with a thio-pyrimidine moiety (as in ) shifts activity toward histone deacetylase inhibition, highlighting the role of electron-withdrawing groups in enzyme targeting .
Physicochemical Properties
- Brain Penetration : Compound A exhibits low brain/plasma ratio (0.13 vs. scopolamine’s 1.7), attributed to its polar substituents. The 4-fluorobenzenesulfonyl group in the target compound may similarly limit CNS penetration, reducing central side effects .
Biological Activity
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20FNO3S, with a molecular weight of 345.42 g/mol. The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group, which is crucial for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The sulfonamide moiety is known to participate in non-covalent interactions, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that the compound has cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, revealing a dose-dependent response in the tested cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical) | 12.5 |
| MCF7 (Breast) | 10.0 |
Antimicrobial Activity
In another study, the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
